Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride
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Overview
Description
Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the hydroxy and methoxyphenoxy groups. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the ester and piperazine moieties.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can be compared with similar compounds, such as:
Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride: This compound has a similar structure but with a different position of the methoxy group.
Ethyl 4-[2-hydroxy-3-(3-ethoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride: This compound has an ethoxy group instead of a methoxy group. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5.ClH/c1-3-23-17(21)19-9-7-18(8-10-19)12-14(20)13-24-16-6-4-5-15(11-16)22-2;/h4-6,11,14,20H,3,7-10,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVDFFXLNOJONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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